Fthalide

概要

説明

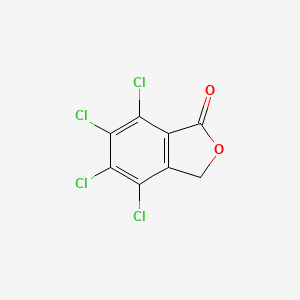

4,5,6,7-テトラクロロ-3H-イソベンゾフラン-1-オン: は、フタリド類に属する有機化合物です。 3-ヒドロカルビリデン-2-ベンゾフラン-1(3H)-オン部分の存在を特徴としています 。この化合物は、その独特の化学構造と特性により、さまざまな科学研究分野で注目されています。

準備方法

合成経路と反応条件: 4,5,6,7-テトラクロロ-3H-イソベンゾフラン-1-オンの合成は、通常、レゾルシノールと4,5,6,7-テトラクロロイソベンゾフラン-1,3-ジオンの縮合によって行われます 。反応条件には、目的の生成物の形成を促進するために、特定の触媒や溶媒の使用が含まれることがよくあります。

工業生産方法: この化合物の工業生産方法は、広く文書化されていません。合成プロセスは一般的に、最終生成物の高収率と純度を確保するために、制御された条件下での大規模な化学反応を含みます。

化学反応の分析

Chemical Reactivity of Phthalides

Phthalides participate in a range of transformations, including oxidation, reduction, and substitution, driven by their lactone ring and substituent positions.

2.1. Oxidation and Reduction

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Corresponding carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Amines or alcohols |

2.2. Substitution Reactions

Nucleophilic substitution of the acetamido group in 5-acetamido-phthalide yields diverse derivatives, such as hydroxylated or aminated phthalides, under basic conditions.

2.3. Cycloadditions and Annulations

-

[4+1] Annulation : Rhenium-catalyzed reactions between benzamides and aldehydes form phthalides via C–H activation.

-

[π4s + π2s] Cycloadditions : (Z)-ligustilide undergoes dimerization to form dimeric phthalides under Lewis acid catalysis.

Research Trends and Challenges

-

Sustainability : UV-FOR platforms and electrochemical methods prioritize green chemistry, reducing reliance on noble metal catalysts.

-

Enantioselectivity : Iridium and ruthenium catalysts advance asymmetric synthesis, though high enantioselectivity remains a challenge for complex substrates.

-

Mechanistic Insights : Rhodium-catalyzed C–H activation pathways (e.g., spiro-metallacycle intermediates) require further computational validation.

Phthalide chemistry exemplifies the interplay of catalytic innovation, green synthesis, and biological relevance. Continued exploration of their reactivity and synthesis will expand their utility in drug discovery and materials science.

科学的研究の応用

4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

4,5,6,7-テトラクロロ-3H-イソベンゾフラン-1-オンの正確な作用機序は完全には解明されていません 。これは、特定の分子標的や経路と相互作用し、さまざまな生化学プロセスに影響を与えると考えられています。この化合物がその効果を発揮する詳細なメカニズムを明らかにするためには、さらなる研究が必要です。

類似化合物の比較

類似化合物:

- 4,5,6,7-テトラクロロ-3-イソプロピリデン-2-ベンゾフラン-1(3H)-オン

- 4,5,6,7-テトラクロロ-3,3-ビス-(1-デシル-2-メチル-インドール-3-イル)-3H-イソベンゾフラン-1-オン

- スピロ[イソベンゾフラン-1(3H),9'-[9H]キサンテン]-3-オン,4,5,6,7-テトラクロロ-3',6'-ジヒドロキシ-2',4',5',7'-テトラヨード-,カリウム塩(1:2)

独自性: 4,5,6,7-テトラクロロ-3H-イソベンゾフラン-1-オンは、塩素原子の特定の配置とイソベンゾフランオン部分の存在により、ユニークです。このユニークな構造は、異なる化学的および物理的特性を付与し、科学研究や産業におけるさまざまな用途に役立ちます。

類似化合物との比較

- 4,5,6,7-Tetrachloro-3-isopropylidene-2-benzofuran-1 (3H)-one

- 4,5,6,7-Tetrachloro-3,3-bis-(1-decyl-2-methyl-indol-3-yl)-3H-isobenzofuran-1-one

- Spiro [isobenzofuran-1 (3H),9’- [9H]xanthen]-3-one,4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodo-, potassium salt (1:2)

Uniqueness: 4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One is unique due to its specific arrangement of chlorine atoms and the presence of the isobenzofuranone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

生物活性

Fthalide is a member of the phthalide family, a group of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Fthalides are naturally occurring compounds primarily found in various plants, particularly in traditional herbal medicines. They have garnered significant attention due to their extensive biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Recent studies have highlighted the potential of fthalides in treating cardiovascular and neurological disorders, including Alzheimer's disease.

2.1 Anti-Inflammatory Activity

Fthalides exhibit notable anti-inflammatory properties. A study synthesized novel phthalide-1,2,4-oxadiazole analogs that demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The most potent compound identified was E13, which showed considerable anti-inflammatory activity (Table 1) .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| E13 | 5.2 | Most potent anti-inflammatory agent |

| E14 | 10.3 | Moderate activity |

| E15 | 20.5 | Lower efficacy |

2.2 Neuroprotective Effects

Fthalides have been recognized for their neuroprotective effects, particularly in models of Alzheimer's disease. Research indicates that derivatives such as butylphthalide can improve cerebral blood flow and reduce oxidative stress in neuronal cells . These effects are crucial for mitigating cognitive decline associated with neurodegenerative diseases.

The biological activity of fthalides is attributed to several mechanisms:

- Hemoglobin Modulation : Phthalides have been shown to decrease the oxygen affinity of hemoglobin, facilitating better oxygen release to tissues. This effect is particularly beneficial in conditions where oxygen delivery is compromised .

- Antioxidant Activity : Fthalides possess antioxidant properties that help neutralize free radicals, thus protecting cells from oxidative damage .

- Vascular Function Improvement : Studies suggest that fthalides can enhance vascular function by modulating endothelial cell activity and improving hemorheological properties .

4.1 Cardiovascular Health

A clinical study examined the effects of butylphthalide on patients with cardiovascular diseases. Results indicated significant improvements in vascular function and reduced markers of inflammation .

4.2 Neurological Disorders

In a case study involving Alzheimer's patients, administration of phthalide derivatives resulted in improved cognitive function and reduced symptoms associated with neurodegeneration .

5. Future Directions and Research Needs

Despite the promising findings regarding this compound's biological activities, further research is necessary to elucidate its mechanisms fully and optimize its therapeutic applications:

- Molecular Mechanisms : More detailed studies on the molecular pathways influenced by fthalides could provide insights into their full therapeutic potential.

- Clinical Trials : Large-scale clinical trials are needed to confirm the efficacy and safety of this compound derivatives in various diseases.

6. Conclusion

This compound represents a significant compound within the phthalide family with diverse biological activities, particularly in anti-inflammatory and neuroprotective domains. Ongoing research continues to uncover its potential applications in treating various health conditions, paving the way for new therapeutic strategies.

特性

IUPAC Name |

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKWBPNKPGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058045 | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27355-22-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACHLOROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。